1-异丙基-1H-吲哚-3,5,6-三醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

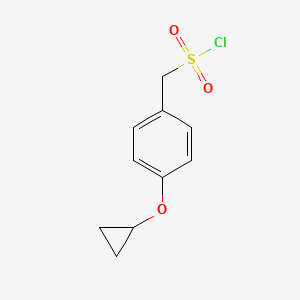

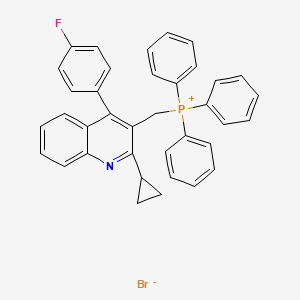

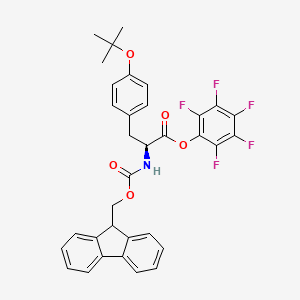

“1-Isopropyl-1H-indole-3,5,6-triol” is a chemical compound with the molecular formula C11H13NO3 . It is not intended for human or veterinary use and is available for research purposes.

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

The molecular structure of “1-Isopropyl-1H-indole-3,5,6-triol” is characterized by an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .

Chemical Reactions Analysis

Indole derivatives, including “1-Isopropyl-1H-indole-3,5,6-triol”, show various biologically vital properties . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process for two principal reasons: (i) Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades; (ii) indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Isopropyl-1H-indole-3,5,6-triol” include a molecular formula of C11H13NO3 and an average mass of 209.242 Da .

科学研究应用

法医分析中的分析挑战

1-异丙基-1H-吲哚-3,5,6-三醇,由于其与5-(2-氨基丙基)吲哚(5-IT)和3-(2-氨基丙基)吲哚(α-甲基色胺,AMT)等物质的结构相似性,在法医毒理学中存在重大的分析挑战。在法医样本中准确鉴定这些异构体之间的区别对于特别是在没有参考材料的情况下尤为困难。这个问题突显了为了精确鉴定这类化合物的重要性,这些化合物通常涉及法律和临床毒理学案例。先进的技术,包括质谱和紫外光谱,已被用于有效区分这些物质(Elliott et al., 2013)。

结构表征和晶体分析

该化合物也是研究晶体结构内分子间相互作用的焦点。对类似吲哚衍生物的研究为了解其晶体格子内的原子相互作用和稳定效应提供了见解。这些研究对于理解这些化合物的化学和物理性质至关重要,这些性质可能影响其生物活性和溶解性。先进技术,如X射线衍射、核磁共振和密度泛函理论分析,为吲哚衍生物的分子和电子结构提供了全面的见解,有助于设计和合成具有所需性质的新化合物(Barakat et al., 2017)。

合成和化学转化

对吲哚衍生物的合成和官能化研究,包括1-异丙基-1H-吲哚-3,5,6-三醇,一直是一个关注的重点领域。为吲哚化合物开发新的合成途径和官能化技术对于扩大它们在制药和材料科学中的应用至关重要。这些研究不仅为有机合成领域做出贡献,还为创造具有潜在生物活性的基于吲哚的化合物提供了宝贵的方法。对无催化剂条件、绿色化学方法和新颖反应机制的研究是这一研究努力的一部分,旨在实现更高效、可持续和多功能的合成策略(Chen et al., 2014)。

生物活性和药物应用

吲哚衍生物,包括1-异丙基-1H-吲哚-3,5,6-三醇,被研究用于其潜在的生物和药物应用。吲哚基团是许多天然产物和药物中的常见结构特征,以其广泛的生物活性而闻名。该领域的研究侧重于合成新的吲哚衍生物并评估其生物活性,如抗微生物、抗炎和神经保护作用。这些研究对于基于吲哚骨架的新药物和治疗剂的发现和开发至关重要(Rathod et al., 2008)。

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . There is still room for improvement in the field of indole synthesis .

属性

IUPAC Name |

1-propan-2-ylindole-3,5,6-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-6,13-15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRIJODCJMPIOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=CC(=C(C=C21)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-1H-indole-3,5,6-triol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-1,5-diimino-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid](/img/structure/B571511.png)